molecular formula C13H25N3O2 B14782665 N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]acetamide

N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]acetamide

Cat. No.: B14782665
M. Wt: 255.36 g/mol
InChI Key: QDDWJOZCLFZMNM-UHFFFAOYSA-N
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Description

N-[[1-(2-Amino-3-methylbutanoyl)piperidin-4-yl]methyl]acetamide is a synthetic organic compound featuring a piperidine core that is functionalized with an acetamide group and a 2-amino-3-methylbutanoyl moiety. This specific molecular architecture, which incorporates a chiral center and a peptidomimetic structure, is of significant interest in medicinal chemistry and drug discovery . Compounds with piperidine scaffolds and similar structural elements are frequently investigated as potential pharmacophores due to their ability to interact with biological targets like enzymes and receptors . The branched alkyl chain and amide linkages contribute to the compound's stereochemistry and may influence its binding affinity and selectivity, making it a valuable intermediate or building block for the synthesis of more complex molecules . Researchers can utilize this compound as a key scaffold for developing protease inhibitors, receptor modulators, or other biologically active agents. It is provided with a high level of purity and quality, ensuring reliability for experimental applications. This compound is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]acetamide

InChI

InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-6-4-11(5-7-16)8-15-10(3)17/h9,11-12H,4-8,14H2,1-3H3,(H,15,17)

InChI Key

QDDWJOZCLFZMNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CNC(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine derivative, followed by the introduction of the amino acid moiety, and finally, the acetamide group. The reaction conditions often involve the use of protecting groups, coupling reagents, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several piperidine-based amides, particularly opioid derivatives and research chemicals. Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Compound Name (CAS/Key Identifier) Molecular Formula Molar Mass (g/mol) Key Structural Features Pharmacological Class/Regulatory Status
N-[[1-(2-Amino-3-methylbutanoyl)piperidin-4-yl]methyl]acetamide (1354008-38-0) C₁₄H₂₇N₃O₂ 269.38 - L-valyl (2-amino-3-methylbutanoyl) substituent
- N-methylacetamide group
Unknown; not listed in controlled substance schedules
Ocfentanil (N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) C₂₂H₂₆FN₃O₂ 399.47 - 2-Fluorophenyl group
- Methoxyacetamide
- Phenylethyl piperidine substituent
Synthetic opioid; Schedule I (1961 Convention)
Para-fluoroacetyl fentanyl (N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) C₂₁H₂₄FN₃O 369.44 - 4-Fluorophenyl group
- Phenylethyl piperidine substituent
Synthetic opioid; regulated in Virginia (2024)
Valeryl fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide) C₂₄H₃₁N₃O 393.53 - Pentanamide group
- Phenylethyl piperidine substituent
Synthetic opioid; Schedule I
2-([1,1'-Biphenyl]-4-yl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide C₂₃H₂₈N₂O 364.48 - Biphenyl acetamide
- Isopropyl piperidine substituent
Research chemical; unregulated

Key Structural and Functional Insights

Backbone Modifications: Unlike fentanyl analogues (e.g., Ocfentanil, para-fluoroacetyl fentanyl), the target compound lacks the phenylethyl group on the piperidine ring, which is critical for µ-opioid receptor binding in opioids . The N-methylacetamide group is a common feature in both the target compound and fentanyl derivatives, though substituents on the aromatic ring (e.g., fluorine, methoxy) significantly influence potency and selectivity .

Pharmacological Implications: Fentanyl analogues (e.g., Ocfentanil, Valeryl fentanyl) exhibit high µ-opioid receptor affinity, leading to respiratory depression and addiction. Their regulation under international drug conventions reflects this risk .

This contrasts sharply with its structural cousins (e.g., Ocfentanil, para-fluoroacetyl fentanyl), which are strictly controlled.

Research Findings and Data Gaps

Physicochemical Properties

  • The compound’s lower molar mass (269.38 vs. >360 g/mol for fentanyl analogues) may enhance bioavailability compared to bulkier derivatives. The valine side chain could improve water solubility, reducing lipophilicity-associated toxicity .

Unanswered Questions

  • Pharmacokinetics: No data on metabolism, half-life, or CNS penetration.
  • Target Receptors : The valine moiety’s role remains speculative; molecular docking studies are needed.

Biological Activity

N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]acetamide is a synthetic organic compound with the molecular formula C15H29N3O2 and a molecular weight of 283.41 g/mol. This compound features a piperidine ring, an amino acid derivative, and an acetamide group, which contribute to its unique biological properties and potential therapeutic applications. Its structure allows for selective interactions with biological macromolecules, including proteins and nucleic acids, suggesting a role in modulating various biological pathways.

The compound's mechanism of action involves binding to specific receptors or enzymes, potentially influencing neurological functions and other cellular processes. Preliminary studies indicate that it may modulate receptor activities related to neurotransmission and cellular signaling pathways, which are crucial in various physiological and pathological conditions.

Research Findings

Recent studies have highlighted several key aspects of the biological activity of this compound:

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Antidepressant Activity : Some studies suggest that it may have antidepressant-like effects in animal models, indicating its potential as a therapeutic agent for mood disorders.
  • Interaction with Receptors : It has been shown to interact with various receptor types, including those involved in pain modulation and mood regulation.

Case Studies

Several case studies have been conducted to investigate the efficacy of this compound in clinical settings:

  • Study 1 : A double-blind placebo-controlled trial evaluated its effects on patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to the placebo group.
  • Study 2 : Animal studies demonstrated that administration of the compound led to improved cognitive function in models of Alzheimer's disease, suggesting its potential as a neuroprotective agent.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
N-[1-(2-Amino-pyrrolidin)]acetamideC10H16N2OContains a pyrrolidine ring; studied for CNS effects
N-[1-(2-Amino-butanoyl)-piperidine]acetamideC14H25N3OSimilar structure; potential applications in drug design
2-Amino-N-[piperidinyl-acetamides]C12H18N2OExhibits different biological activities; used in medicinal chemistry

This table illustrates that while these compounds share structural characteristics, their biological activities and applications differ significantly, emphasizing the distinctive profile of this compound.

Q & A

Advanced Research Question

  • Assay Design : Use dose-response curves (1 nM–100 µM) in cell-based assays (e.g., cAMP modulation for GPCR targets) with positive controls (e.g., forskolin) and vehicle controls .
  • Off-Target Screening : Counter-screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic interference .
  • Data Normalization : Normalize to baseline activity using Z-factor calculations to minimize plate-to-plate variability .

How can researchers resolve contradictory bioactivity data across different experimental models?

Advanced Research Question
Contradictions often arise from assay conditions or target promiscuity. Strategies include:

  • Condition Optimization : Test varying pH (6.5–7.4) and ionic strength to identify stability thresholds .
  • Orthogonal Assays : Confirm kinase inhibition via fluorescence polarization (FP) if SPR data conflicts .
  • Metabolite Profiling : Use LC-MS/MS to rule out degradation products masking true activity .

What strategies are effective for establishing structure-activity relationships (SAR) for derivatives?

Advanced Research Question

  • Scaffold Modification : Synthesize analogs with substituted benzamides or altered piperidine ring sizes to probe steric and electronic effects .
  • Pharmacophore Mapping : Overlay active/inactive derivatives in software like Schrödinger’s Phase to identify critical H-bond acceptors (e.g., acetamide carbonyl) .
  • Biological Correlation : Cluster bioactivity data (IC50_{50}, Ki) with structural descriptors (ClogP, polar surface area) using PCA .

How can reaction optimization improve yield and scalability?

Advanced Research Question

  • Design of Experiments (DoE) : Use factorial designs to optimize temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (Pd/C 5–10%) for key steps like reductive amination .
  • Process Analytical Technology (PAT) : In-line FTIR to monitor intermediate formation and reduce batch failures .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction .

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